N-Methylcyclohexanamine hbr

Organic synthesis Stoichiometry Process chemistry

N-Methylcyclohexanamine hydrobromide (CAS 2250241-73-5) is the hydrobromide salt of N-methylcyclohexylamine, a secondary aliphatic amine bearing methyl and cyclohexyl substituents on the nitrogen atom. The free base (CAS 100-60-7) is a colorless to pale yellow liquid with a characteristic amine odor, a melting point of -9 to -7 °C, and a water solubility of 5.4 g/100 mL at 20 °C.

Molecular Formula C7H16BrN
Molecular Weight 194.11 g/mol
CAS No. 2250241-73-5
Cat. No. B3180641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcyclohexanamine hbr
CAS2250241-73-5
Molecular FormulaC7H16BrN
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCNC1CCCCC1.Br
InChIInChI=1S/C7H15N.BrH/c1-8-7-5-3-2-4-6-7;/h7-8H,2-6H2,1H3;1H
InChIKeyLRVPHKNSGVHIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcyclohexanamine Hydrobromide (CAS 2250241-73-5): Baseline Identity and Physicochemical Profile for Procurement Screening


N-Methylcyclohexanamine hydrobromide (CAS 2250241-73-5) is the hydrobromide salt of N-methylcyclohexylamine, a secondary aliphatic amine bearing methyl and cyclohexyl substituents on the nitrogen atom [1]. The free base (CAS 100-60-7) is a colorless to pale yellow liquid with a characteristic amine odor, a melting point of -9 to -7 °C, and a water solubility of 5.4 g/100 mL at 20 °C [2]. The hydrobromide salt, possessing a molecular formula of C₇H₁₆BrN and a molecular weight of 194.12 g/mol, is a crystalline solid at ambient temperature, conforming to the general class behavior of amine hydrobromides [3].

Why N-Methylcyclohexanamine Hydrobromide Cannot Be Replaced by Free Base or Other Salts Without Consequence


Procurement decisions for N-methylcyclohexanamine derivatives are often treated as interchangeable among the free base, hydrochloride, and hydrobromide forms; however, this equivalence collapses under practical scrutiny. The molecular weight differs by up to 71% between the free base (113.20 g/mol) and the hydrobromide salt (194.12 g/mol), directly affecting stoichiometric calculations in synthesis . Equally important, the hydrobromide salt provides a pre-protonated amine that cannot act as an acid scavenger, unlike the free base which is explicitly used as an acid acceptor in organic reactions . Hydrobromides as a class also exhibit superior long-term stability and resistance to discoloration compared to free amines, a property critical for laboratories requiring consistent material quality over extended storage periods [1].

N-Methylcyclohexanamine Hydrobromide (2250241-73-5): Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight Differential and Stoichiometric Equivalence vs Free Base and Hydrochloride Salt

The hydrobromide salt of N-methylcyclohexanamine carries a molecular weight of 194.12 g/mol, which is 71.5% greater than the free base (113.20 g/mol) and 29.8% greater than the hydrochloride salt (149.66 g/mol) . This difference directly translates into proportionally larger masses required per molar equivalent when the salt is used as a reagent or building block. For a synthesis requiring 1.0 equivalent of the free amine, 1.716 g of the hydrobromide salt must be weighed versus 1.323 g of the hydrochloride salt, a 29.7% mass adjustment that can propagate errors if the salt form is not explicitly accounted for in batch records .

Organic synthesis Stoichiometry Process chemistry

Storage Stability and Resistance to Atmospheric Degradation Relative to Free Base

The free base form of N-methylcyclohexanamine requires storage under an inert gas atmosphere because it absorbs carbon dioxide from air and is sensitive to oxidative discoloration . In contrast, amine hydrobromides as a compound class are documented to possess markedly superior stability and resistance to aging-related discoloration compared to their free base counterparts [1]. The hydrobromide salt (CAS 2250241-73-5) is accordingly specified for long-term storage simply in a cool, dry place without the requirement for inert gas blanketing . This differential in storage stringency translates directly into lower infrastructure costs and reduced risk of material degradation during prolonged laboratory storage.

Chemical stability Storage conditions Material integrity

Physical State Advantage for Precision Weighing and Solid-Phase Formulation vs Liquid Free Base

N-Methylcyclohexanamine hydrobromide is a crystalline solid at room temperature, consistent with the general behavior of secondary amine hydrobromide salts [1]. The free base, by contrast, is a liquid with a melting point of -9 to -7 °C that remains fully fluid under standard laboratory conditions (20 °C) [2]. The solid physical state of the hydrobromide enables gravimetric dispensing with analytical balance precision, eliminates solvent evaporation losses during weighing, and facilitates incorporation into solid-phase reaction formats (e.g., solid-supported synthesis, mechanochemical milling) where a liquid reagent would be technically incompatible.

Formulation science Analytical weighing Solid-phase chemistry

Purity Grades Available: Hydrobromide Salt vs Free Base

Commercially available N-methylcyclohexanamine hydrobromide is offered at minimum purity specifications of 95% (AKSci) and 98% (Leyan) . The free base is available at a certified purity of >99.0% (by nonaqueous titration) from TCI . The purity differential indicates that the free base currently offers a higher certified purity ceiling; however, the 98% grade of the hydrobromide salt may be sufficient for most synthetic applications where the solid physical form or bromide counterion is the primary selection driver.

Quality control Purity specification Procurement standard

Pre-Protonated Amine Functionality Eliminates Acid-Scavenger Behavior: Hydrobromide vs Free Base Reactivity Profile

The free base of N-methylcyclohexanamine is explicitly employed as an acid acceptor (acid scavenger) in organic synthesis, neutralizing acidic by-products such as HBr or HCl generated during coupling or substitution reactions . The hydrobromide salt, by virtue of being already protonated, lacks this basic reactivity. This functional difference is critical in reaction design: in multi-component reactions where acid-labile protecting groups or pH-sensitive catalysts are present, the non-basic hydrobromide salt avoids the uncontrolled exotherms, pH shifts, and side reactions that the free amine base would otherwise introduce [1].

Reaction design Acid sensitivity Amine reactivity

N-Methylcyclohexanamine Hydrobromide: Evidence-Derived Optimal Application Scenarios for Procurement Decision-Making


Synthetic Protocols Requiring Accurate Stoichiometric Control with Pre-Protonated Amine

In multi-step organic syntheses where exact molar equivalents of the cyclohexylamine moiety must be delivered without introducing additional basicity, the hydrobromide salt's molecular weight of 194.12 g/mol serves as the definitive stoichiometric basis . The pre-protonated form eliminates the variable of amine basicity, preventing unintended acid scavenging that occurs with the free base . This is particularly relevant in peptide coupling reactions, heterocycle syntheses, and any sequence where a pH-neutral amine source is required.

Solid-Phase and Mechanochemical Reaction Formats Requiring Crystalline Reagents

The solid physical state of N-methylcyclohexanamine hydrobromide enables its direct use in solid-phase organic synthesis (SPOS), mechanochemical ball-milling reactions, and dry-media formulations where liquid reagents are incompatible [1]. The crystalline nature also permits accurate gravimetric dispensing for sub-millimolar scale reactions, avoiding the volumetric errors and solvent evaporation losses associated with the liquid free base [1].

Long-Term Compound Library Storage Without Inert Atmosphere Infrastructure

For research laboratories and compound management facilities lacking extensive inert-atmosphere capabilities, the hydrobromide salt offers a practical advantage: it is specified for long-term storage in a simple cool, dry environment without requiring nitrogen or argon blanketing . This contrasts with the free base, which explicitly requires storage under nitrogen to prevent atmospheric carbon dioxide absorption and oxidative degradation . The hydrobromide's class-recognized resistance to discoloration and aging further supports its selection for compound archives intended for multi-year stability [2].

Bromide Counterion-Dependent Synthetic Transformations

In synthetic pathways where the bromide ion serves a dual purpose—as the amine counterion and as a latent nucleophile or leaving group—the hydrobromide salt integrates both functionalities in a single reagent. This is exemplified in the synthesis of bromhexine hydrochloride, where N-methylcyclohexanamine is a key building block and the bromide counterion can participate in subsequent halogen-exchange or alkylation steps [3]. While direct comparative data for the hydrobromide salt in this specific pathway remain limited, the class principle of counterion utility supports its targeted application in bromide-mediated chemistry.

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